Creatine phosphate disodium salt

Vue d'ensemble

Description

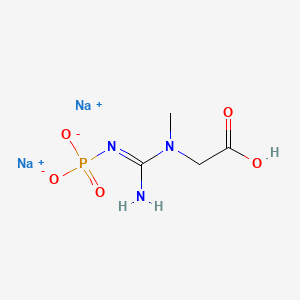

La créatine phosphate disodique, également connue sous le nom de phosphocréatine disodique, est une forme phosphorylée de la créatine. On la trouve principalement dans les muscles squelettiques des vertébrés, où elle sert de tampon énergétique à action rapide pour les actions des cellules musculaires telles que les contractions. Ce composé joue un rôle essentiel dans la régénération de l'adénosine triphosphate (ATP) à partir de l'adénosine diphosphate (ADP) pendant la contraction musculaire .

Applications De Recherche Scientifique

Phosphocreatine disodium salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a substrate for the determination of creatine kinase activity.

Biology: It serves as an energy buffer in muscle cells and is used in studies related to muscle physiology and bioenergetics.

Medicine: Phosphocreatine disodium salt is used in cardiac surgery as a cardioprotective agent. .

Industry: It is used in the formulation of dietary supplements aimed at enhancing athletic performance by increasing muscle strength and energy

Mécanisme D'action

Phosphocreatine disodium salt exerts its effects by serving as a temporal energy buffer. It regenerates ATP by transferring a high-energy phosphate group from itself to ADP, resulting in the formation of ATP and creatine. This process is catalyzed by the enzyme creatine kinase. The regenerated ATP is then available for muscle contractions and other cellular processes that require energy .

Similar Compounds:

Creatine: The non-phosphorylated form of phosphocreatine.

Adenosine triphosphate (ATP): The primary energy carrier in cells.

Adenosine diphosphate (ADP): The product of ATP dephosphorylation, which can be rephosphorylated to form ATP.

Comparison: Phosphocreatine disodium salt is unique in its ability to rapidly regenerate ATP from ADP, providing an immediate energy source for muscle contractions. Unlike creatine, which requires phosphorylation to become active, phosphocreatine disodium salt is already phosphorylated and can directly participate in energy transfer reactions. Compared to ATP, phosphocreatine serves as a more stable energy reservoir that can be quickly mobilized during periods of high energy demand .

Safety and Hazards

Orientations Futures

Creatine Phosphate Disodium Salt is used in diagnostic tests for the determination of creatine kinase, according to the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) . The newly discovered hydrate form H3 has superior physicochemical properties than the marketed forms and is worthy of further development .

Analyse Biochimique

Biochemical Properties

Creatine phosphate disodium salt is involved in biochemical reactions primarily through its role in the phosphocreatine system. This system is essential for the rapid regeneration of ATP, the primary energy currency of the cell. The compound interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from this compound to ADP, forming ATP and creatine. This reaction is reversible, allowing for the storage and release of energy as needed .

In addition to creatine kinase, this compound interacts with various proteins and biomolecules involved in energy metabolism. For example, it is known to interact with mitochondrial creatine kinase, which facilitates the transfer of high-energy phosphate groups within the mitochondria, thereby supporting oxidative phosphorylation and ATP production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In muscle cells, it enhances energy availability, thereby improving muscle strength, power, and endurance. This compound also influences cell signaling pathways, particularly those involved in energy metabolism and stress responses .

In cardiomyocytes, this compound has been shown to protect against doxorubicin-induced cardiotoxicity by increasing the expression of calumenin, a protein that helps mitigate endoplasmic reticulum stress and apoptosis . This protective effect highlights the compound’s role in maintaining cellular homeostasis and preventing cell death under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the reversible transfer of a phosphate group to ADP, catalyzed by creatine kinase, to regenerate ATP. This process is crucial for maintaining ATP levels during periods of high energy demand .

Additionally, this compound influences gene expression and protein synthesis. It has been shown to modulate the expression of genes involved in energy metabolism, stress responses, and cell survival. For example, it can down-regulate the expression of C/EBP homologous protein, a key effector of endoplasmic reticulum stress-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C and can maintain its activity for several months under these conditions . Its stability may decrease at higher temperatures or in the presence of moisture, leading to degradation and reduced efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged supplementation has been associated with improved muscle performance and reduced fatigue in various in vitro and in vivo models . These effects are likely due to the compound’s ability to maintain ATP levels and support energy metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance muscle strength, power, and endurance without causing significant adverse effects . At high doses, there may be a risk of toxicity or adverse effects, such as gastrointestinal discomfort or renal stress .

Threshold effects have been observed, where a minimum effective dose is required to achieve the desired benefits. Beyond this threshold, increasing the dosage may not result in proportional improvements and could potentially lead to negative outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. The compound participates in the phosphocreatine shuttle, a system that mediates the transfer of high-energy phosphate groups between ATP and this compound . This shuttle is essential for maintaining ATP levels in tissues with high energy demands, such as muscles and the brain.

The enzyme creatine kinase plays a central role in this process by catalyzing the reversible transfer of phosphate groups. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Once inside the cell, this compound can localize to specific subcellular compartments, such as the mitochondria, where it supports ATP production and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in close association with mitochondria, where it participates in the phosphocreatine shuttle to support oxidative phosphorylation and ATP production . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell.

In addition to mitochondria, this compound can localize to other subcellular structures, such as the sarcoplasmic reticulum in muscle cells, where it helps regulate calcium homeostasis and muscle contraction . The precise localization of this compound is essential for its role in maintaining cellular energy balance and supporting various cellular functions.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La préparation de la créatine phosphate disodique implique la réaction de la créatine avec l'oxychlorure de phosphore en présence d'eau. La réaction est généralement effectuée sous reflux pour assurer une conversion complète. Le produit est ensuite purifié par cristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la production de la créatine phosphate disodique suit une voie synthétique similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final. Les étapes de purification peuvent inclure plusieurs cristallisations et filtrations pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La créatine phosphate disodique subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : En solutions aqueuses, la créatine phosphate disodique peut s'hydrolyser pour former de la créatine et du phosphate inorganique.

Phosphorylation : Elle peut transférer son groupe phosphate à l'ADP pour former de l'ATP et de la créatine.

Réactifs et conditions communs :

Hydrolyse : L'eau est le principal réactif et la réaction se produit dans des conditions physiologiques.

Phosphorylation : L'enzyme créatine kinase catalyse le transfert du groupe phosphate de la phosphocréatine à l'ADP

Principaux produits formés :

Hydrolyse : Créatine et phosphate inorganique.

Phosphorylation : ATP et créatine

4. Applications de la recherche scientifique

La créatine phosphate disodique a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Elle est utilisée comme substrat pour la détermination de l'activité de la créatine kinase.

Biologie : Elle sert de tampon énergétique dans les cellules musculaires et est utilisée dans des études relatives à la physiologie musculaire et à la bioénergétique.

Médecine : La créatine phosphate disodique est utilisée en chirurgie cardiaque comme agent cardioprotecteur. .

Industrie : Elle est utilisée dans la formulation de compléments alimentaires destinés à améliorer les performances sportives en augmentant la force musculaire et l'énergie

5. Mécanisme d'action

La créatine phosphate disodique exerce ses effets en servant de tampon énergétique temporaire. Elle régénère l'ATP en transférant un groupe phosphate à haute énergie de elle-même à l'ADP, ce qui entraîne la formation d'ATP et de créatine. Ce processus est catalysé par l'enzyme créatine kinase. L'ATP régénéré est ensuite disponible pour les contractions musculaires et les autres processus cellulaires qui nécessitent de l'énergie .

Composés similaires :

Créatine : La forme non phosphorylée de la phosphocréatine.

Adénosine triphosphate (ATP) : Le principal transporteur d'énergie dans les cellules.

Adénosine diphosphate (ADP) : Le produit de la déphosphorylation de l'ATP, qui peut être rephosphorylé pour former de l'ATP.

Comparaison : La créatine phosphate disodique est unique en ce qu'elle est capable de régénérer rapidement l'ATP à partir de l'ADP, fournissant une source d'énergie immédiate pour les contractions musculaires. Contrairement à la créatine, qui nécessite une phosphorylation pour devenir active, la créatine phosphate disodique est déjà phosphorylée et peut participer directement aux réactions de transfert d'énergie. Comparée à l'ATP, la phosphocréatine sert de réservoir d'énergie plus stable qui peut être rapidement mobilisé pendant les périodes de forte demande énergétique .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Creatine phosphate disodium salt involves the reaction of creatine monohydrate with sodium pyrophosphate in the presence of water.", "Starting Materials": [ "Creatine monohydrate", "Sodium pyrophosphate", "Water" ], "Reaction": [ "Dissolve 10 g of creatine monohydrate in 100 mL of water", "Add 10 g of sodium pyrophosphate to the solution and stir until dissolved", "Heat the solution to 60°C and maintain at this temperature for 2 hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven at 60°C", "The resulting product is Creatine phosphate disodium salt" ] } | |

| 922-32-7 | |

Formule moléculaire |

C4H11N3NaO6P |

Poids moléculaire |

251.11 g/mol |

Nom IUPAC |

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate |

InChI |

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1 |

Clé InChI |

DUXMAYWIASUPMV-UHFFFAOYSA-M |

SMILES isomérique |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+] |

SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+] |

SMILES canonique |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+] |

Numéros CAS associés |

67-07-2 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)